molecular formula C3H5NO3 B14519261 3-(Hydroxyimino)propanoic acid CAS No. 62415-63-8

3-(Hydroxyimino)propanoic acid

Cat. No.: B14519261
CAS No.: 62415-63-8
M. Wt: 103.08 g/mol
InChI Key: XTKKYEXSKPSWOJ-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)propanoic acid is an organic compound with the molecular formula C3H5NO3. It contains a carboxylic acid group and an oxime group, making it a versatile molecule in various chemical reactions and applications. This compound is of interest due to its unique structure and reactivity, which allows it to participate in a range of chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Hydroxyimino)propanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields and avoids the use of environmentally harmful reagents like sodium amalgam.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxyimino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Zinc dust and formic acid at 60°C.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Reduction: Amines.

    Oxidation: Nitriles or carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxyimino)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)propanoic acid involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 2-(Hydroxyimino)propanoic acid
  • 3-Hydroxypropionic acid
  • 3-(Hydroxyimino)quinic acid

Comparison: 3-(Hydroxyimino)propanoic acid is unique due to the presence of both an oxime and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. For example, 3-Hydroxypropionic acid lacks the oxime group, limiting its reactivity in certain types of reactions .

Properties

IUPAC Name

3-hydroxyiminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c5-3(6)1-2-4-7/h2,7H,1H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKKYEXSKPSWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70796660
Record name 3-(Hydroxyimino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70796660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62415-63-8
Record name 3-(Hydroxyimino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70796660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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